molecular formula C17H15N3O B2943352 3-cyano-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide CAS No. 2034539-14-3

3-cyano-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide

Cat. No.: B2943352
CAS No.: 2034539-14-3
M. Wt: 277.327
InChI Key: AUCWETURJPCQGP-UHFFFAOYSA-N
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Description

3-Cyano-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide is a benzamide derivative featuring a cyano substituent at the 3-position of the benzoyl ring and a 5-cyclopropylpyridin-3-ylmethyl group as the amine substituent. Its structure combines a rigid pyridine core with a cyclopropyl group, which may enhance metabolic stability and binding specificity compared to simpler analogs.

Properties

IUPAC Name

3-cyano-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c18-8-12-2-1-3-15(6-12)17(21)20-10-13-7-16(11-19-9-13)14-4-5-14/h1-3,6-7,9,11,14H,4-5,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCWETURJPCQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method includes the treatment of various substituted amines with methyl cyanoacetate without solvent at room temperature . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo substitution reactions, particularly at the cyano and benzamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-cyano-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyano-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist of the retinoic acid receptor-related orphan receptor C2 (RORC2), reducing the production of the pro-inflammatory cytokine IL-17 . This mechanism is particularly relevant in the context of autoimmune diseases.

Comparison with Similar Compounds

3-Cyano-N-(1,3-Diphenyl-1H-pyrazol-5-yl)-benzamide

  • Structure : Similar benzamide backbone but replaces the pyridinylmethyl group with a 1,3-diphenylpyrazole moiety.
  • Activity: Acts as a positive allosteric modulator (PAM) of metabotropic glutamate receptor 5 (mGluR5).
  • Key Difference : The pyrazole ring introduces π-π stacking interactions absent in the pyridine-based target compound. This structural divergence may alter receptor binding kinetics and selectivity.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : Features a 3-methylbenzoyl group and a hydroxy-dimethyl ethylamine substituent.
  • Application: Contains an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization. Synthesized via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol .
  • Key Difference : The absence of a heteroaromatic ring (e.g., pyridine) limits its utility in biological targeting but enhances its role in synthetic catalysis.

2-Hydroxy-N-[2-(3,4-Methoxyphenyl)ethyl]benzamide (Rip-D)

  • Structure : Substituted with a 2-hydroxybenzoyl group and a 3,4-methoxyphenethylamine moiety.
  • Synthesis : Produced via a 6-hour reaction between methyl salicylate and 3,4-dimethoxyphenethylamine (34% yield) .
  • Key Difference: Methoxy groups improve solubility but reduce metabolic stability compared to the cyano group in the target compound.

Benzoylthiurea Derivatives (L1–L3)

  • Structure : Include thiourea linkages and halogenated benzoyl groups (e.g., 4-chloro, 2-chloro).
  • Activity : Used in Suzuki coupling reactions for C–C bond formation. Catalytic efficiency varies with substituent position (e.g., L1: 4-chloro > L2: 2-chloro) .
  • Key Difference : Thiourea groups enable metal coordination, distinguishing their catalytic applications from the target compound’s biological focus.

N-[1-[2-(5-Cyanopyrimidin-2-yl)-1,2,4-triazol-3-yl]ethyl]-N-(cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide

  • Structure : Contains a triazole-pyrimidine hybrid and trifluoromethyl groups.
  • Key Difference: Trifluoromethyl groups enhance lipophilicity and target affinity but increase synthetic complexity compared to the cyano group.

Data Table: Structural and Functional Comparison

Compound Name Substituents (Benzamide Position) Key Functional Group(s) Primary Application Reference
3-Cyano-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide 3-CN, 5-cyclopropylpyridinylmethyl Cyano, pyridine, cyclopropyl Neurological target modulation N/A
3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)-benzamide 3-CN, 1,3-diphenylpyrazole Pyrazole, cyano mGluR5 PAM for Phelan–McDermid
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH₃, hydroxy-dimethylethyl N,O-bidentate directing group Catalytic C–H functionalization
Rip-D 2-OH, 3,4-methoxyphenethyl Methoxy, hydroxy Synthetic intermediate
L1–L3 (Benzoylthiurea) 2-/4-Cl, thiourea Thiourea, halogen Suzuki coupling catalysis
Patent compound (EP 3 867 237 B1) 3,5-CF₃, triazole-pyrimidine Trifluoromethyl, triazole Kinase inhibition

Research Findings and Implications

  • Biological Activity: The pyridine and cyclopropyl groups in this compound likely enhance blood-brain barrier penetration compared to analogs like Rip-D, which lack aromatic nitrogen .
  • Synthetic Feasibility : Lower yields in Rip-D synthesis (34%) highlight challenges in amine-benzamide coupling, whereas the target compound’s pyridine-based synthesis may require specialized catalysts .
  • Therapeutic Potential: The mGluR5 PAM activity of 3-cyano-N-(1,3-diphenylpyrazol-5-yl)-benzamide suggests that the target compound could be optimized for similar neurological applications by leveraging its pyridine scaffold .

Biological Activity

3-cyano-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H15N3O
  • Molecular Weight : 277.327 g/mol

The compound features a cyano group, a benzamide moiety, and a cyclopropyl-substituted pyridine, which may contribute to its biological activity.

Research indicates that this compound may interact with specific molecular targets, particularly enzymes involved in hormonal regulation. Similar compounds have been shown to inhibit aldosterone synthase (CYP11B2), impacting the renin-angiotensin-aldosterone system (RAAS), which is crucial for blood pressure regulation.

Antihypertensive Effects

The potential antihypertensive activity of this compound arises from its ability to inhibit aldosterone production, thus lowering arterial blood pressure. This mechanism is supported by studies on related compounds that demonstrate similar effects on the RAAS pathway.

Anticancer Properties

Preliminary studies suggest that compounds with structural similarities may exhibit anticancer properties by inducing apoptosis in cancer cells. The specific pathways through which this compound operates require further investigation but are hypothesized to involve the modulation of signaling pathways related to cell growth and survival .

Research Findings and Case Studies

  • Study on Aldosterone Synthase Inhibition :
    • Objective : To evaluate the effect of this compound on aldosterone levels.
    • Method : In vitro assays measuring aldosterone production in adrenal cells.
    • Results : Significant reduction in aldosterone synthesis was observed, indicating potential for hypertension treatment.
  • Cell Viability Assays :
    • Objective : Assess cytotoxic effects on various cancer cell lines.
    • Method : MTT assay performed on breast and prostate cancer cell lines.
    • Results : The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating effectiveness at micromolar concentrations.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC17H15N3OAntihypertensive, Anticancer
3-cyano-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}benzamideC17H15N3OAntimicrobial, Anticancer
5-fluoro-N-(5-methylpyridin-2-yl)benzamideC14H10FN3OAnticancer

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